molecular formula C8H11NO2 B13273611 3-(Piperidin-4-yl)prop-2-ynoic acid

3-(Piperidin-4-yl)prop-2-ynoic acid

Cat. No.: B13273611
M. Wt: 153.18 g/mol
InChI Key: BHTKAKQCKHWUCH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H11NO2 It is a derivative of propiolic acid and contains a piperidine ring, which is a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)prop-2-ynoic acid typically involves the reaction of piperidine with propiolic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the propiolic acid, followed by the addition of piperidine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-(Piperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, modulating their activity. The propiolic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)prop-2-ynoic acid is unique due to its combination of a piperidine ring and a propiolic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-piperidin-4-ylprop-2-ynoic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,3-6H2,(H,10,11)

InChI Key

BHTKAKQCKHWUCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C#CC(=O)O

Origin of Product

United States

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